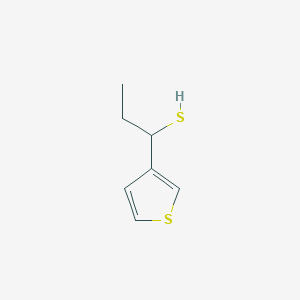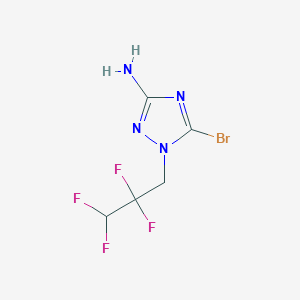
5-Bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Bromine Atom: Bromination can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Tetrafluoropropyl Group: The tetrafluoropropyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorinated alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions may require the presence of a base and an appropriate solvent.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-1,2,4-triazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The bromine and tetrafluoropropyl groups contribute to its binding affinity and specificity towards these targets. The compound may inhibit or modulate the activity of enzymes or receptors, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-1,2,4-triazole
- 1-(2,2,3,3-Tetrafluoropropyl)-1H-1,2,4-triazol-3-amine
- 5-Bromo-1H-1,2,4-triazol-3-amine
Uniqueness
5-Bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of both the bromine atom and the tetrafluoropropyl group
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C5H5BrF4N4 |
|---|---|
Molekulargewicht |
277.02 g/mol |
IUPAC-Name |
5-bromo-1-(2,2,3,3-tetrafluoropropyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H5BrF4N4/c6-3-12-4(11)13-14(3)1-5(9,10)2(7)8/h2H,1H2,(H2,11,13) |
InChI-Schlüssel |
IEIUXJFDQSYQPP-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(F)F)(F)F)N1C(=NC(=N1)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


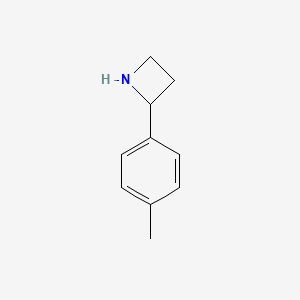
![4-Chloro-3-[(cyclopropylmethyl)amino]benzonitrile](/img/structure/B13304735.png)
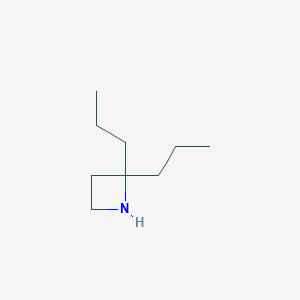
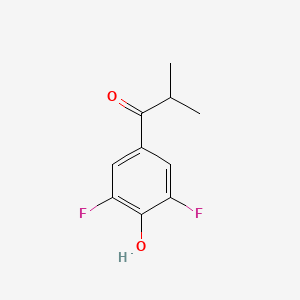
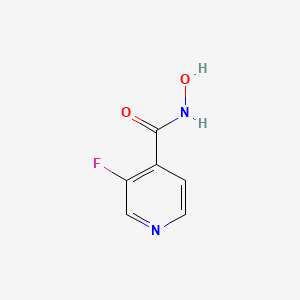
![3-{[1-(Iodomethyl)cyclohexyl]oxy}oxetane](/img/structure/B13304754.png)
![({2-Methoxybicyclo[2.2.1]heptan-2-yl}methyl)(methyl)amine](/img/structure/B13304765.png)
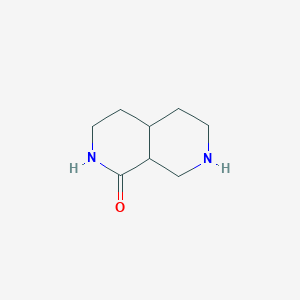
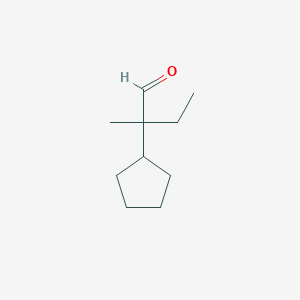
![2-[(4-Amino-1,3-dimethyl-1H-pyrazol-5-YL)oxy]ethan-1-OL](/img/structure/B13304780.png)
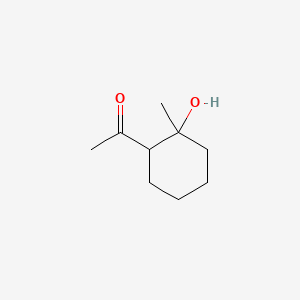
![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13304788.png)
